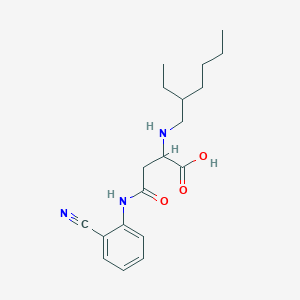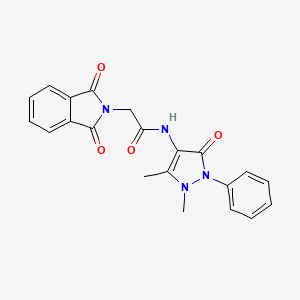![molecular formula C20H16N2O2S B2382429 N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1207045-43-9](/img/structure/B2382429.png)
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Applications De Recherche Scientifique
Antibacterial Agents
This compound has been synthesized and evaluated as an antibacterial agent . The synthesized compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains . Compounds exhibited promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .
Antifungal Activity
Benzothiazole derivatives, which include this compound, have been associated with antifungal activities . They have been extensively investigated and found to be effective against various fungal strains .
Antiprotozoal Activity
Benzothiazole derivatives have also been investigated for their antiprotozoal activities . They have shown effectiveness against various protozoan parasites .
Anticancer Activity
Benzothiazole derivatives have been associated with anticancer activities . They have been investigated for their potential to inhibit the growth of various cancer cell lines .
Anticonvulsant Activity
Benzothiazole derivatives have been associated with anticonvulsant activities . They have been investigated for their potential to control seizures .
Anti-inflammatory Activity
This compound has been used as an anti-inflammatory agent. It has been studied for its potential to reduce inflammation in various pathological conditions.
Antitubercular Activity
Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have shown that the inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Fluorescent Probe
This compound has been used as a fluorescent probe in scientific experiments. It has been used to study the expression of COX-2 and its role in various pathological conditions.
Mécanisme D'action
Target of Action
The primary targets of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide are bacterial strains, particularly Staphylococcus aureus . This compound has shown promising activity against these bacteria, indicating its potential as an antibacterial agent .
Mode of Action
It’s known that the compound interacts with its bacterial targets, leading to their elimination . The compound exhibits bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth .
Biochemical Pathways
Given its antibacterial activity, it’s likely that the compound interferes with essential biochemical processes in the bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication, leading to bacterial death .
Pharmacokinetics
An admet calculation indicated a favorable pharmacokinetic profile for the synthesized compounds , suggesting good bioavailability.
Result of Action
The primary result of the compound’s action is the elimination of targeted bacterial strains. For instance, the compound has been shown to eliminate Staphylococcus aureus ATCC 43300 strain after 24-hour exposure . This bactericidal activity is a crucial aspect of the compound’s antibacterial effect.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-12-10-16(13(2)24-12)19(23)21-15-7-5-6-14(11-15)20-22-17-8-3-4-9-18(17)25-20/h3-11H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAWLHHYGPKBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2382349.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)
![3-(3-chlorobenzyl)-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2382354.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)

![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)
![ethyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2382362.png)
![3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2382364.png)
![2-chloro-4-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2382366.png)
![N-[[4-(4-Cyanopiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2382367.png)
